molecular formula C27H34BrNO6 B4211128 Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B4211128
M. Wt: 548.5 g/mol
InChI Key: SZCBIUNRFNTARU-UHFFFAOYSA-N
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Description

The compound “Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione” is a synthetic organic molecule that belongs to the class of acridinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromo group to the phenyl ring.

    Etherification: Formation of butoxy and ethoxy groups through etherification reactions.

    Cyclization: Formation of the acridinedione core through cyclization reactions.

    Acetylation: Introduction of the acetate group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, it may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of acridinediones are often investigated for their potential therapeutic applications. This compound could be a candidate for drug development.

Industry

In industry, such compounds might be used in the development of dyes, pigments, or other materials with specific properties.

Mechanism of Action

The mechanism of action of “Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-bromo-4-butoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
  • 9-(2-bromo-5-ethoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Uniqueness

The uniqueness of “Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butoxy and ethoxy groups, along with the acetate moiety, can impart distinct properties compared to similar compounds.

Properties

IUPAC Name

acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30BrNO4.C2H4O2/c1-3-5-12-31-22-14-16(26)15(13-21(22)30-4-2)23-24-17(8-6-10-19(24)28)27-18-9-7-11-20(29)25(18)23;1-2(3)4/h13-14,23,27H,3-12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCBIUNRFNTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OCC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 3
Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 4
Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 5
Reactant of Route 5
Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 6
Acetic acid;9-(2-bromo-4-butoxy-5-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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